molecular formula C8H6ClF3O2 B2525225 2-chloro-6-(trifluoromethoxy)benzyl alcohol CAS No. 1261791-09-6

2-chloro-6-(trifluoromethoxy)benzyl alcohol

Cat. No.: B2525225
CAS No.: 1261791-09-6
M. Wt: 226.58
InChI Key: QITKDFUMVLOUAX-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6ClF3O2 It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-6-(trifluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride to yield the desired benzyl alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chloro or trifluoromethoxy groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: 2-Chloro-6-(trifluoromethoxy)benzaldehyde or 2-chloro-6-(trifluoromethoxy)benzoic acid.

    Reduction: Removal of the chloro or trifluoromethoxy groups to yield simpler benzyl alcohol derivatives.

    Substitution: Products with various functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-6-(trifluoromethoxy)benzyl alcohol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-6-(trifluoromethoxy)benzyl alcohol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl alcohol
  • 2-(Trifluoromethyl)benzyl alcohol
  • 2-Chloro-6-(trifluoromethoxy)benzyl bromide

Uniqueness

2-Chloro-6-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both a chloro group and a trifluoromethoxy group, which impart distinct chemical properties

Properties

IUPAC Name

[2-chloro-6-(trifluoromethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3,13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITKDFUMVLOUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CO)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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